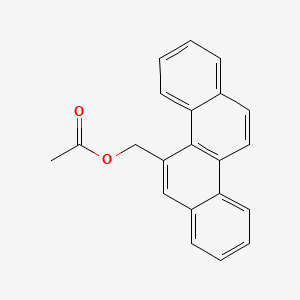
Dimorpholinium tetradecyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimorpholinium tetradecyl phosphate is a chemical compound with the molecular formula C22H49N2O6P. It is known for its surfactant properties, which make it useful in various industrial and scientific applications. The compound consists of a tetradecyl phosphate group and two morpholinium ions, which contribute to its unique chemical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimorpholinium tetradecyl phosphate typically involves the reaction of tetradecyl phosphate with morpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves the careful control of temperature, pressure, and reaction time to ensure consistent product quality. Purification steps, such as filtration and crystallization, are employed to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Dimorpholinium tetradecyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the chemical structure of the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Applications De Recherche Scientifique
Dimorpholinium tetradecyl phosphate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a surfactant in various chemical processes, including emulsification and solubilization.
Biology: In biological research, it is employed to study membrane dynamics and protein interactions.
Industry: this compound is used in industrial processes, such as the formulation of cleaning agents and personal care products.
Mécanisme D'action
The mechanism of action of dimorpholinium tetradecyl phosphate involves its ability to interact with lipid membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to changes in membrane permeability and protein function. This interaction is mediated by the hydrophobic tetradecyl group and the hydrophilic morpholinium ions, which facilitate the compound’s integration into lipid membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to dimorpholinium tetradecyl phosphate include other surfactants, such as:
Cetyltrimethylammonium bromide (CTAB): A cationic surfactant used in various applications.
Sodium dodecyl sulfate (SDS): An anionic surfactant commonly used in laboratory research.
Triton X-100: A nonionic surfactant used in biochemical research.
Uniqueness
This compound is unique due to its combination of a tetradecyl phosphate group and morpholinium ions, which provide distinct surfactant properties. This combination allows for specific interactions with lipid membranes and proteins, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
65104-60-1 |
|---|---|
Formule moléculaire |
C22H49N2O6P |
Poids moléculaire |
468.6 g/mol |
Nom IUPAC |
morpholine;tetradecyl dihydrogen phosphate |
InChI |
InChI=1S/C14H31O4P.2C4H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;2*1-3-6-4-2-5-1/h2-14H2,1H3,(H2,15,16,17);2*5H,1-4H2 |
Clé InChI |
DNIQWPSYSBMKAR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCOP(=O)(O)O.C1COCCN1.C1COCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


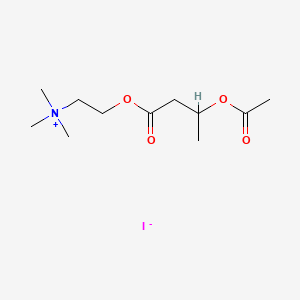


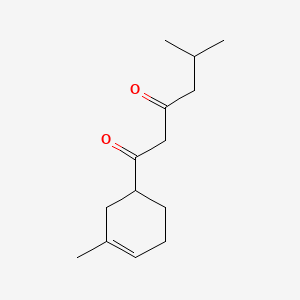
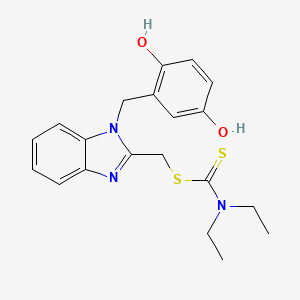


![9,10-Anthracenedione, 1-amino-8-[(2,4-dibromophenyl)amino]-4,5-dihydroxy-](/img/structure/B13777793.png)
![Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-5-yl]-](/img/structure/B13777801.png)
![4-Amino-3',5'-dichloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13777804.png)
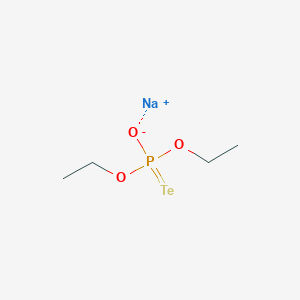

![N,N-bis[2-oxo-2-(2-phenylhydrazinyl)ethyl]nitrous amide](/img/structure/B13777817.png)
